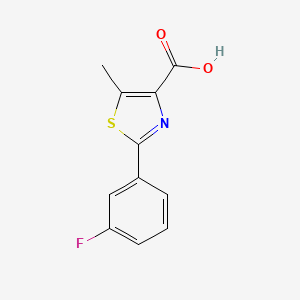

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid

Descripción general

Descripción

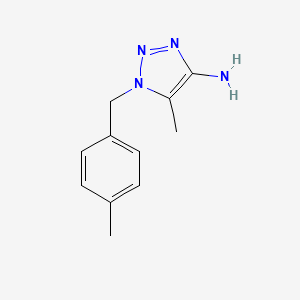

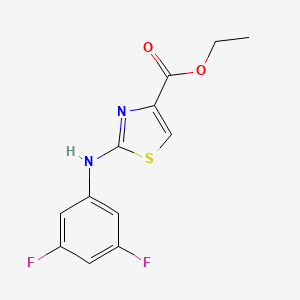

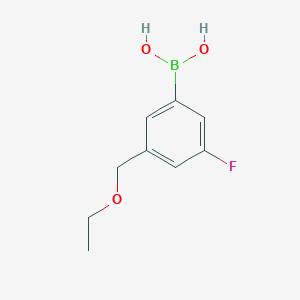

The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The 3-fluorophenyl group is a type of aromatic ring with a fluorine atom, which can influence the compound’s reactivity and binding affinity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a carboxylic acid group, and a 3-fluorophenyl group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the fluorine atom could influence its polarity .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors Development

Researchers have explored the use of thiazole derivatives, akin to 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid, in the development of fluorescent chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting a wide array of analytes, including metal ions and neutral molecules. The versatility of thiazole-based compounds, owing to their structural modifiability, presents significant potential for creating advanced sensing technologies in environmental monitoring, diagnostics, and biochemical research (Roy, 2021).

Synthesis of Fluorinated Biphenyls

In the synthesis of fluorinated compounds like 2-fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic materials, methodologies have been refined to overcome challenges related to cost and environmental impact. This research underscores the importance of developing efficient, scalable synthetic routes for fluorinated compounds, potentially including derivatives of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid. Such advancements are crucial for the pharmaceutical industry and material science, indicating the chemical's relevance in synthesizing medically and industrially valuable fluorinated molecules (Qiu et al., 2009).

Amyloid Imaging in Alzheimer's Disease

The study of fluorinated ligands for amyloid imaging in Alzheimer's disease reveals the potential of fluorinated thiazole derivatives in medical diagnostics. Fluorinated compounds play a critical role in developing PET imaging agents, enabling early detection and monitoring of neurodegenerative diseases. This application exemplifies the intersection of fluorinated organic chemistry with biomedical research, highlighting the significance of compounds like 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid in advancing diagnostic methodologies (Nordberg, 2008).

Environmental and Health Impacts of Fluorinated Compounds

Research on the environmental and health impacts of fluorinated compounds, including carboxylic acids and sulfonates, informs the regulatory and safety considerations associated with these chemicals. The persistence and potential bioaccumulation of fluorinated substances raise concerns about long-term environmental and health effects. Studies in this domain are critical for understanding and mitigating the risks associated with the production and use of fluorinated compounds, guiding safe and sustainable practices (Wang et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZGDYDBXDXJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)